Welcome to the BenchChem Online Store!
molecular formula C7H9NO B043533 3-Cyclobutyl-3-oxopropanenitrile CAS No. 118431-89-3

3-Cyclobutyl-3-oxopropanenitrile

Cat. No. B043533
M. Wt: 123.15 g/mol
InChI Key: BAJYSJUMDLMTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07288537B2

Procedure details

This is synthesized in an analogous manner to 5-ethyl-2-methyl-2H-pyrazol-3-ylamine except using 3-cyclobutyl-3-oxopropionitrile instead of 3-oxo-pentanenitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([NH2:9])[N:6]([CH3:8])[N:7]=1)[CH3:2].[CH:10]1(C(=O)CC#N)CC[CH2:11]1>>[CH:1]1([C:3]2[CH:4]=[C:5]([NH2:9])[N:6]([CH3:8])[N:7]=2)[CH2:11][CH2:10][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=C(N(N1)C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)C(CC#N)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(CCC1)C=1C=C(N(N1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.